molecular formula C8H12N4O B13077757 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B13077757
M. Wt: 180.21 g/mol
InChI Key: CNYCPIGUAMUFSK-UHFFFAOYSA-N
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Description

6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its unique structure, which combines a pyrazole ring fused with a pyrimidine ring, imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent amide formation. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the kinase enzyme, thereby preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent kinase inhibitory activity.

Uniqueness

6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific kinases with high selectivity makes it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C8H12N4O/c1-5-3-10-7-2-6(8(9)13)11-12(7)4-5/h2,5,10H,3-4H2,1H3,(H2,9,13)

InChI Key

CNYCPIGUAMUFSK-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=CC(=NN2C1)C(=O)N

Origin of Product

United States

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